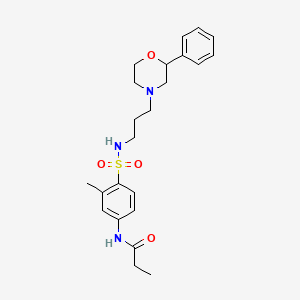

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide

Description

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide is a structurally complex small molecule featuring a sulfamoyl group linked to a substituted phenyl ring and a morpholino-propyl side chain. The morpholino group enhances solubility and metabolic stability, while the propionamide tail may influence binding affinity.

Properties

IUPAC Name |

N-[3-methyl-4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-3-23(27)25-20-10-11-22(18(2)16-20)31(28,29)24-12-7-13-26-14-15-30-21(17-26)19-8-5-4-6-9-19/h4-6,8-11,16,21,24H,3,7,12-15,17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUARSBFHVODNIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methyl-4-aminophenylpropionamide with 3-(2-phenylmorpholino)propylamine in the presence of a sulfamoylating agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the morpholino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide with two structurally related compounds from the literature.

3-Chloro-N-phenyl-phthalimide ()

- Structure : Contains a phthalimide core with a chloro substituent and an N-phenyl group (Fig. 1, ).

- Function: Primarily used as a monomer in polyimide synthesis due to its high thermal stability and reactivity in polymerization .

- Key Differences: The target compound lacks the phthalimide core but shares a sulfamoyl-phenyl group, which may offer distinct electronic properties. The morpholino-propyl side chain in the target compound introduces basicity and conformational flexibility absent in 3-chloro-N-phenyl-phthalimide.

Porphyrin Derivative with Propionamide Substituents ()

- Structure: A porphyrin macrocycle functionalized with multiple propionamide and dimethylamino-propyl groups.

- Function : Likely investigated for photodynamic therapy or catalysis due to porphyrin’s light-absorbing properties.

- Key Differences: The target compound’s linear sulfamoyl-phenyl-morpholino architecture contrasts sharply with the cyclic porphyrin system.

- Synthetic Yield : The porphyrin derivative was synthesized in 48% yield , suggesting that multi-step syntheses of similarly complex molecules (like the target compound) may face efficiency challenges.

Table 1. Structural and Functional Comparison

Research Implications

- Target Compound Advantages: The sulfamoyl group and morpholino-propyl chain may offer superior target selectivity compared to 3-chloro-N-phenyl-phthalimide’s rigid, non-polar structure.

- Limitations : Unlike the porphyrin derivative, the target compound lacks a conjugated system, limiting optoelectronic applications but favoring pharmacokinetic properties.

Biological Activity

N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide, with the CAS number 953919-88-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C22H29N3O4S

- Molecular Weight : 431.6 g/mol

- Core Structure : It includes a phenylacetamide core, a sulfamoyl group, and a phenylmorpholino moiety, which contribute to its biological properties.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thus altering metabolic pathways.

- Receptor Modulation : It can modulate receptor functions by interacting with binding sites, affecting cellular signaling pathways.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

Antimicrobial Activity

The sulfamoyl group in the compound may confer antimicrobial properties:

- Inhibition of Bacterial Growth : Similar sulfamoyl derivatives have been explored for their ability to inhibit bacterial growth, indicating that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have explored compounds related to this compound:

- Structure-Activity Relationship (SAR) :

- In Vitro Studies :

-

Comparative Analysis :

- Compared to other known inhibitors, this compound's unique structural features may enhance its selectivity and efficacy against targeted enzymes or receptors.

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methyl-4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)propionamide, and how can intermediates be characterized?

- Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling, morpholino ring formation, and propionamide functionalization. Key intermediates (e.g., sulfamoylphenyl derivatives) should be characterized using 1H NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like sulfonamide S=O stretches at ~1350 cm⁻¹), and mass spectrometry (to verify molecular ion peaks). For example, analogous TRPV1 antagonists with sulfamoyl groups were synthesized in 70–79% yields and confirmed via these techniques .

Q. How should researchers optimize reaction conditions to improve yield and purity during synthesis?

- Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency.

- Temperature control : Reactions involving morpholino intermediates often require reflux conditions (80–100°C) for cyclization.

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures high purity (>95%) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for morpholino-containing sulfonamide derivatives?

- Answer : SAR studies should focus on:

- Substituent variation : Modifying the phenylmorpholino group (e.g., electron-withdrawing/-donating groups) to assess receptor binding affinity.

- In vitro assays : TRPV1 antagonism can be tested via calcium flux assays in HEK293 cells expressing TRPV1 channels.

- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to the sulfamoyl-morpholino pharmacophore. For example, analogs with 3,4-dimethylphenyl groups showed enhanced activity due to hydrophobic interactions .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Answer : Contradictions (e.g., in vitro potency vs. in vivo efficacy) may arise from:

- Bioavailability issues : Poor solubility or metabolic instability. Use pharmacokinetic profiling (e.g., liver microsome stability assays) to identify degradation pathways.

- Assay specificity : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional assays). For example, GW 6471, a PPARα/γ antagonist, showed divergent in vitro/in vivo results due to tissue-specific receptor expression .

Q. What analytical methods are critical for stability profiling of this compound under physiological conditions?

- Answer : Stability studies should include:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and analyze via HPLC-UV at 254 nm. Morpholino-sulfonamides are prone to hydrolysis at acidic pH.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .

Q. How can researchers design analogs to improve target selectivity while minimizing off-target effects?

- Answer : Strategies include:

- Scaffold hopping : Replace the phenylmorpholino group with bioisosteres (e.g., piperazine or thiomorpholine) to alter receptor interactions.

- Selectivity screening : Profile against panels of related receptors (e.g., TRPA1, TRPV2) using high-throughput fluorescence-based assays.

- Metabolite identification : Use LC-MS/MS to detect reactive metabolites that may cause off-target toxicity .

Methodological Notes

- Data Interpretation : When analyzing NMR spectra, compare chemical shifts (δ) with literature values for morpholino (δ 3.5–4.0 ppm) and sulfonamide (δ 7.5–8.5 ppm) protons .

- Contradiction Management : If biological activity data conflicts, perform dose-response curves across multiple cell lines (e.g., cancer vs. normal cells) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.